6-bromo-3-methyl-1H-Indazol-4-amine
Overview
Description
6-bromo-3-methyl-1H-Indazol-4-amine is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-1H-Indazol-4-amine typically involves the bromination of 3-methyl-1H-indazole followed by amination. One common method includes:
Bromination: 3-methyl-1H-indazole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-methyl-1H-Indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include thiols, amines, and organometallic reagents. Conditions often involve the use of catalysts like palladium or copper.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms .
Scientific Research Applications
6-bromo-3-methyl-1H-Indazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.
Biological Studies: The compound is studied for its biological activities and interactions with various biological targets.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and molecular mechanisms
Mechanism of Action
The mechanism of action of 6-bromo-3-methyl-1H-Indazol-4-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-indazole: Lacks the bromine and amino groups, making it less reactive in certain substitution reactions.
6-bromo-1H-indazole: Lacks the methyl and amino groups, affecting its pharmacological profile.
4-amino-3-methyl-1H-indazole: Lacks the bromine group, which influences its reactivity and biological activity.
Uniqueness
6-bromo-3-methyl-1H-Indazol-4-amine is unique due to the presence of both bromine and amino groups, which confer distinct reactivity and biological properties. This makes it a valuable compound in the synthesis of diverse bioactive molecules and in the study of various biological processes .
Properties
IUPAC Name |
6-bromo-3-methyl-2H-indazol-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-8-6(10)2-5(9)3-7(8)12-11-4/h2-3H,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAMFUFNVSKGRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=CC2=NN1)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295088 | |
Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-03-9 | |
Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methyl-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601295088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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